(2-Chloro-6-fluoropyridin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C5H4BClFNO2 |
|---|---|
Molecular Weight |
175.35 g/mol |
IUPAC Name |
(2-chloro-6-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H |
InChI Key |
YNJQYYKXBONEOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-3-fluoropyridine
The foundational step in preparing (2-chloro-6-fluoropyridin-3-yl)boronic acid involves synthesizing its halogenated pyridine precursor. A patented method (CN102584689A) describes the conversion of 2-chloro-3-aminopyridine to 2-chloro-3-fluoropyridine using tert-butyl nitrite and copper fluoride. The reaction proceeds via diazotization, where the amino group is replaced by fluorine under mild conditions (0–60°C, 1–10 hours). Key parameters include:
-
Molar ratios : tert-butyl nitrite : CuF : 2-chloro-3-aminopyridine = 1–1.2 : 1–1.3 : 0.9–1.1.
-
Solvents : Acetonitrile, methanol, or ethanol for optimal solubility.
-
Yield : Stable at >60%, with scalability demonstrated in continuous flow systems.
This method avoids hazardous anhydrous hydrogen fluoride, enhancing safety and reproducibility.
Miyaura Borylation of Halogenated Intermediates
Palladium-Catalyzed Boron Installation
The boronic acid group is introduced via Miyaura borylation, a palladium-catalyzed reaction between halogenated pyridines and bis(pinacolato)diboron. A representative procedure (CN111303020A) outlines:
-
Substrate : 3-bromo-2-chloro-6-fluoropyridine.
-
Catalyst : PdCl₂ or Pd(PPh₃)₄ (0.15–0.2 equiv).
-
Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv).
This method leverages the oxidative addition of palladium to the bromide, followed by transmetalation with diboron reagents and reductive elimination to form the boronic acid.
Optimized Reaction Conditions
Data from coupling reactions (e.g., WO2015051043A1) highlight critical factors for boronation efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes kinetics |
| Pd Catalyst Loading | 0.1–0.2 equiv | Prevents over-oxidation |
| Solvent Polarity | Dioxane > THF > Toluene | Enhances solubility |
| Reaction Time | 2–4 hours | Balances completion vs. decomposition |
These conditions ensure minimal side products, such as protodeboronation or homocoupling.
Directed Ortho-Metalation Strategy
Lithiation-Borylation Approach
An alternative route involves directed ortho-metalation (DoM) of 2-chloro-6-fluoropyridine. Using lithium diisopropylamide (LDA) at -78°C, the pyridine undergoes deprotonation at position 3, followed by quenching with triisopropyl borate:
-
Lithiation :
-
Borylation :
This method, though not explicitly cited in the provided patents, aligns with standard boronic acid syntheses for heterocycles.
Challenges and Mitigations
-
Side reactions : Competing halogen-lithium exchange can occur, necessitating strict temperature control (-78°C).
-
Workup : Acidic hydrolysis (HCl) converts the borate ester to the boronic acid, with yields ~70–75% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability | Key Limitations |
|---|---|---|---|---|
| Diazotization-Fluorination + Borylation | 60–65 | Moderate | High | Multi-step, requires halogenated precursors |
| Miyaura Borylation | 85–90 | High | Industrial | Pd catalyst cost |
| Directed Metalation | 70–75 | Low | Lab-scale | Cryogenic conditions |
The Miyaura method offers the highest yield and scalability, making it preferred for industrial applications.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent advances (e.g., CN102584689A) adopt continuous flow reactors for diazotization and fluorination steps, achieving:
Purification Techniques
-
Chromatography : Silica gel (hexanes/EtOAc) for lab-scale.
-
Crystallization : Ethanol/water mixtures for industrial batches, yielding 99% purity.
Mechanistic Considerations
Palladium Catalysis Pathways
In Miyaura borylation, the catalytic cycle involves:
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoropyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: pKa values are approximated based on substituent effects .
Key Observations :
- Electron-Withdrawing Groups (Cl, F, CF₃) : These substituents lower the pKa of boronic acids, increasing their reactivity in aqueous media. For example, this compound (pKa ~7.2) is more reactive at physiological pH than 6-fluoro-3-pyridinylboronic acid (pKa ~8.5) .
- Lipophilicity : The trifluoromethyl (CF₃) group in [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid enhances membrane permeability compared to the chloro-fluoro analog, making it more suitable for blood-brain barrier penetration .
- Saccharide Binding : Alkoxy-substituted analogs (e.g., 6-isopropoxypyridin-3-yl boronic acid) exhibit higher glucose association constants (Ka ~10² M⁻¹) compared to halogenated derivatives, which prioritize electrophilic reactivity over diol recognition .
Anticancer and Antifungal Potential :
- However, structurally related compounds like phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM in 4T1 breast cancer cells) demonstrate that aromatic boronic acids with bulky substituents exhibit potent cytotoxicity .
- Fungal Inhibition: The 6-fluoro-3-pyridinylboronic acid scaffold shows promise in inhibiting fungal histone deacetylases (HDACs). For instance, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM) .
Selectivity in Proteasome Inhibition :
Boronic acids with aromatic substituents (e.g., phenyl boronic acid) exhibit selective inhibition of proteases like KPC carbapenemases, whereas non-boronic inhibitors (e.g., MG-262) lack this specificity .
Biological Activity
(2-Chloro-6-fluoropyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring with chlorine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may serve as a lead compound in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 175.35 g/mol. Its structure is instrumental in determining its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
| CAS Number | 1541206-12-5 |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with various proteins, which is crucial for targeted cancer therapies. Its halogenated structure allows for specific interactions with biological targets, enhancing its binding affinity and specificity. This compound has been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells at the G2/M phase, thereby inhibiting tumor growth .
Cancer Treatment
Research indicates that this compound may be effective in treating various cancers due to its role as a proteasome inhibitor. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting protein homeostasis .
Antiviral Activity
Emerging research suggests potential antiviral properties, particularly against HIV. Boronic acid derivatives have been noted to act as competitive inhibitors of HIV protease, exhibiting significantly improved binding affinities compared to traditional antiviral agents .
Case Studies and Research Findings
- Cancer Cell Line Studies : A study demonstrated that this compound exhibited an IC50 value of approximately 8.21 nM against U266 myeloma cells, indicating potent growth inhibition capabilities .
- Proteasome Inhibition : Mechanistic studies revealed that this compound effectively inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells .
- Antibacterial Efficacy : In a comparative study with other boronic acids, this compound showed potential as a β-lactamase inhibitor, suggesting a pathway for developing new antibiotics against resistant strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-3-pyridinylboronic acid | Lacks chlorine substituent | More reactive due to fluorine only |
| 5-Chloro-6-fluoropyridin-3-YL boronic acid | Similar halogenation | Slightly different reactivity due to position |
| 4-Pyridinylboronic acid | Boronic acid group at the 4-position | Different regioselectivity |
This comparison highlights how the combination of chlorine and fluorine in this compound enhances its reactivity and specificity for biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2-Chloro-6-fluoropyridin-3-yl)boronic acid, and how can purity be validated?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, starting from halogenated pyridine precursors. For example, reacting 2-chloro-6-fluoropyridine-3-halide (e.g., bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous THF.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structure via -NMR (boronic acid protons at δ 7.5–8.5 ppm) and -NMR (fluorine environment at δ -110 to -120 ppm) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : , , , and -NMR to confirm substitution patterns and boron environment.
- Mass Spectrometry : MALDI-TOF or ESI-MS to avoid boroxine formation; derivatization with diols (e.g., mannitol) stabilizes the boronic acid .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Protodeboronation : Occurs under acidic or highly polar conditions. Mitigate by using aprotic solvents (e.g., THF) and maintaining pH > 7 during reactions.
- Halogen Retention : Ensure stoichiometric control of the palladium catalyst to prevent dehalogenation. Monitor reaction progress via TLC .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic acid be optimized for complex heterocycle synthesis?
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for electron-deficient aryl partners.
- Solvent/Base Pairing : DME/H₂O with K₃PO₄ enhances coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (10–30 min at 100°C) while improving yields (85–95%) .
Q. What experimental approaches are suitable for studying the kinetic binding of this boronic acid to diols or glycoproteins?
- Stopped-Flow Kinetics : Measure binding rates (e.g., with D-fructose or D-glucose) at physiological pH. Fluorescence quenching of isoquinolinylboronic acid derivatives tracks kon values (e.g., kon for fructose ~10³ M⁻¹s⁻¹) .
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a carboxymethyl dextran-coated chip. Analyze glycoprotein binding (e.g., RNase B) in borate buffer (pH 8.5) to minimize non-specific interactions .
Q. How can stability challenges (e.g., boroxine formation) during storage or handling be addressed?
- Derivatization : Convert to pinacol ester under anhydrous conditions for long-term storage.
- Storage Conditions : Store at -20°C under inert gas (Ar/N₂) in amber vials. Avoid exposure to moisture or acidic vapors .
Q. What strategies are used to evaluate the anticancer potential of this boronic acid in cellular models?
- In Vitro Assays : Test cytotoxicity against glioblastoma (U87-MG) or breast cancer (MCF-7) cell lines via MTT assay. Compare IC₅₀ values with control boronic acids.
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How do substituent effects (Cl, F) influence the electronic properties and reactivity of this boronic acid?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases boron’s Lewis acidity, enhancing diol binding. Chlorine at position 2 sterically hinders ortho-substitution in coupling reactions.
- Experimental Validation : Compare Hammett σ values (σₚ for F = +0.06, Cl = +0.23) to predict reactivity in cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
